![molecular formula C19H20N6OS B2693764 1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251682-72-0](/img/structure/B2693764.png)

1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

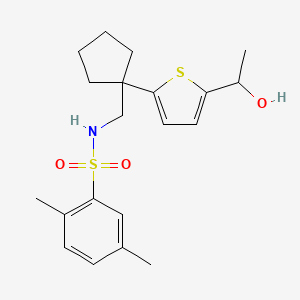

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of these groups could potentially confer certain chemical and biological properties to the compound.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,3-triazole groups. For instance, the indole group might undergo electrophilic substitution at the C3 position, which is activated due to the electron-donating properties of the adjacent nitrogen .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

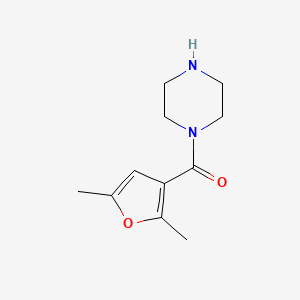

The synthesis of related compounds involves complex chemical reactions, including the ANRORC rearrangement and N-formylation processes, leading to the formation of novel triazole derivatives. These synthetic pathways are crucial for creating compounds with potential pharmacological properties. For instance, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing the intricate chemistry involved in producing these molecules (Ledenyova et al., 2018).

Biological Activities

Compounds within this chemical framework have been investigated for their antimicrobial, antilipase, and antiurease activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, featuring a variety of heterocyclic nuclei, including 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3-thiazole, have demonstrated potential in antimicrobial applications (Başoğlu et al., 2013).

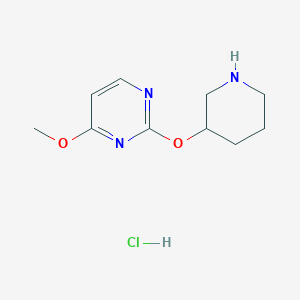

Antitumor and Antiviral Potential

Research has also extended to exploring the antitumor and antiviral potential of similar compounds. For instance, the synthesis of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and amides has been pursued for their antileukemic activity, highlighting the therapeutic prospects of these molecules (Shealy & O'dell, 1971).

Potential Applications in Imaging

Some triazole derivatives have been developed as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, demonstrating the application of these compounds in medical diagnostics (Wang et al., 2005).

Mecanismo De Acción

Direcciones Futuras

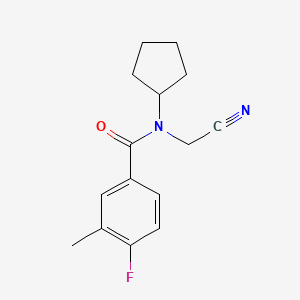

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. This could include efforts to optimize the synthesis, investigations of the compound’s reactivity and interactions with various biological targets, and evaluation of its potential as a lead compound in drug discovery .

Propiedades

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6OS/c1-11-13(3)27-19(22-11)25-12(2)17(23-24-25)18(26)20-9-8-14-10-21-16-7-5-4-6-15(14)16/h4-7,10,21H,8-9H2,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHXYEYBWZYSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2693698.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)